Nefazodone

Description

Properties

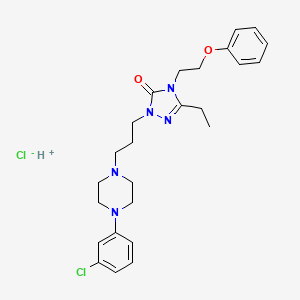

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBKIVRKKCLPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82752-99-6 (hydrochloride) | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023357 | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L | |

| Record name | SID49666410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 2-propanol/heptane | |

CAS No. |

83366-66-9, 82752-99-6 | |

| Record name | Nefazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83366-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEFAZODONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nefazodone on 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefazodone is an antidepressant agent with a complex pharmacological profile, central to which is its potent antagonist activity at the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding this compound's mechanism of action at this critical G-protein coupled receptor. By summarizing quantitative binding and functional data, detailing experimental protocols, and visualizing key pathways, this document serves as a vital resource for researchers in pharmacology and drug development.

Introduction

This compound, a phenylpiperazine antidepressant, distinguishes itself from other antidepressant classes through its dual mechanism of action: potent antagonism of the 5-HT2A receptor and weaker inhibition of serotonin and norepinephrine reuptake.[1][2] This unique profile is thought to contribute to its therapeutic efficacy in major depressive disorder, with a potentially favorable side-effect profile compared to other antidepressants.[3] A thorough understanding of its interaction with the 5-HT2A receptor is paramount for the rational design of novel therapeutics and for elucidating the neurobiological underpinnings of its clinical effects.

Quantitative Analysis of this compound and its Metabolites at the 5-HT2A Receptor

The affinity of this compound and its primary active metabolites for the 5-HT2A receptor has been characterized through various in vitro binding assays. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Binding Affinity (Ki) of this compound and Metabolites at the 5-HT2A Receptor

| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |

| This compound | 5-HT2A | Rat Cortex | [3H]ketanserin | 7.1 | [4] |

| m-Chlorophenylpiperazine (mCPP) | 5-HT | Rat Cortex | [3H]serotonin | 100 | [5] |

Table 2: Functional Activity of this compound and Metabolites at the 5-HT2A Receptor

| Compound | Receptor | Functional Assay | Activity | Reference |

| This compound | 5-HT2A | Quipazine-induced head shake (in vivo) | Antagonist | [6] |

| This compound | 5-HT2A | Quipazine-induced corticosterone rise (in vivo) | Weak Antagonist | [7] |

| m-Chlorophenylpiperazine (mCPP) | 5-HT2A (cloned) | Phosphoinositide hydrolysis | Partial Agonist | [8] |

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. This compound, as an antagonist, blocks the initiation of this cascade by preventing the binding of the endogenous agonist, serotonin.

Canonical Gq/G11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade that results in the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT2A receptor.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competition binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

-

Receptor Source: Rat cortical membranes or cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.

-

Test Compound: this compound or its metabolites at various concentrations.

-

Filtration Apparatus: 96-well cell harvester with GF/B or GF/C filter plates.

-

Scintillation Counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex or cultured cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically in triplicate).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

[3H]ketanserin at a final concentration close to its Kd (e.g., 0.5-2.0 nM).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol describes a method to determine the functional antagonist activity of a test compound at the 5-HT2A receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Agonist: Serotonin (5-HT) or another suitable 5-HT2A agonist.

-

Test Compound: this compound or its metabolites at various concentrations.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Culture and Plating: Culture the 5-HT2A expressing cells to an appropriate confluency and seed them into black-walled, clear-bottom 96-well plates. Allow the cells to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Inject the 5-HT2A agonist (e.g., serotonin at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound's primary mechanism of action involves potent antagonism of the 5-HT2A receptor. This action, in concert with its weaker monoamine reuptake inhibition, contributes to its therapeutic profile. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation is warranted to fully elucidate the functional consequences of 5-HT2A receptor blockade by this compound and its active metabolites, particularly in the context of downstream signaling pathways and their physiological relevance. The methodologies outlined here provide a robust framework for such future research endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride, 5-HT2A antagonist (CAS 82752-99-6) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 7. Evaluation of this compound as a serotonin uptake inhibitor and a serotonin antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Nefazodone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nefazodone is a phenylpiperazine antidepressant with a distinct pharmacodynamic profile characterized by a dual mechanism of action: potent antagonism of the serotonin type 2A (5-HT2A) receptor and inhibition of presynaptic serotonin reuptake.[1][2][3] This unique combination of activities distinguishes it from other classes of antidepressants and contributes to its clinical efficacy. Furthermore, this compound exhibits significant affinity for the α1-adrenergic receptor, which is associated with some of its side effects.[2] This guide provides a comprehensive overview of the pharmacodynamics, receptor binding profile, and associated signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Pharmacodynamics

This compound's primary mechanism of action involves the modulation of the serotonergic system through two principal activities:

-

5-HT2A Receptor Antagonism: this compound is a potent antagonist at postsynaptic 5-HT2A receptors.[3][4] The overstimulation of 5-HT2A receptors is linked to anxiety, insomnia, and sexual dysfunction, common side effects of selective serotonin reuptake inhibitors (SSRIs). By blocking these receptors, this compound is thought to mitigate these adverse effects.[5]

-

Serotonin Transporter (SERT) Inhibition: this compound also inhibits the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[2][6] However, its potency for SERT inhibition is considered moderate compared to SSRIs.[3]

The combination of 5-HT2A antagonism and serotonin reuptake inhibition is believed to result in an enhanced 5-HT1A receptor-mediated neurotransmission, which is a key component of its antidepressant effect.[4][7] this compound also demonstrates a notable affinity for α1-adrenergic receptors, acting as an antagonist, which can lead to orthostatic hypotension and dizziness.[2] Its affinity for other receptors, such as histamine H1, muscarinic, and dopaminergic receptors, is generally low.[8]

Receptor and Transporter Binding Profile

The affinity of this compound and its active metabolites for various neurotransmitter receptors and transporters has been quantified in numerous studies. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

This compound Binding Profile

The following table summarizes the in vitro binding affinities (Ki in nM) of this compound for a range of human and rat receptors and transporters.

| Target | Ki (nM) | Species | Reference(s) |

| Serotonin Transporter (SERT) | 200 - 459 | Human | [8] |

| 220 | Rat | [9] | |

| Norepinephrine Transporter (NET) | 360 - 618 | Human | [8] |

| 555 | Rat | [9] | |

| Dopamine Transporter (DAT) | 360 | Human | [8] |

| 5-HT1A Receptor | 80 | Human | [8] |

| 5-HT2A Receptor | 26 | Human | [8] |

| 7.1 | Rat | [9] | |

| 5-HT2C Receptor | 72 | Human | [8] |

| α1-Adrenergic Receptor | 5.5 - 48 | Human | [8][9] |

| α1A-Adrenergic Receptor | 48 | Human | [8] |

| α2-Adrenergic Receptor | 84 - 640 | Human | [8][9] |

| Dopamine D2 Receptor | 910 | Human | [8] |

| Histamine H1 Receptor | ≥370 | Human | [8] |

| Muscarinic Acetylcholine Receptor | >10,000 | Human | [8] |

Metabolite Binding Profiles

This compound is extensively metabolized into several active compounds, including hydroxythis compound, meta-chlorophenylpiperazine (mCPP), and triazoledione.[10][11][12] These metabolites contribute to the overall pharmacological effect of this compound.

Hydroxythis compound: This major active metabolite possesses a pharmacological profile that is qualitatively and quantitatively similar to this compound itself.[10]

meta-Chlorophenylpiperazine (mCPP): mCPP is a potent agonist at several serotonin receptors and also inhibits the serotonin transporter.[8][13]

| Target | Ki (nM) | Species | Reference(s) |

| 5-HT1A Receptor | 130 | Human | [1] |

| 5-HT1B Receptor | 160 | Human | [1] |

| 5-HT1D Receptor | 210 | Human | [14] |

| 5-HT2A Receptor | 32.1 | Human | [8] |

| 5-HT2B Receptor | 28.8 | Human | [8] |

| 5-HT2C Receptor | 3.4 | Human | [8] |

| Serotonin Transporter (SERT) | 230 (IC50) | Human | [13] |

| α2-Adrenergic Receptor | 570 (IC50) | Human | [1] |

Triazoledione: This is a major metabolite with a long half-life, though its potency is substantially reduced compared to this compound.[4][15]

| Target | Ki (nM) | Species | Reference(s) |

| 5-HT1A Receptor | 636 - 1,371 | Rat | [15] |

| 5-HT2A Receptor | 159 - 211 | Rat | [15] |

| α1-Adrenergic Receptor | 173 | Human | [15] |

| α2-Adrenergic Receptor | 1,915 | Human | [15] |

| Histamine H1 Receptor | 11 | Guinea Pig | [15] |

Signaling Pathways

This compound's antagonism of 5-HT2A and α1-adrenergic receptors disrupts their downstream signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[12][16]

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade.

References

- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. In vitro hippocampal uptake of tritiated serotonin (3H-5HT): A morphological, biochemical, and pharmacological approach to specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triazoledione - Wikipedia [en.wikipedia.org]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Binding of paroxetine to the serotonin transporter in membranes from different cells, subcellular fractions and species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Triazoledione [medbox.iiab.me]

- 16. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Quest for Novel Nefazodone Derivatives: A Technical Guide to Emerging Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefazodone, a phenylpiperazine antidepressant, has a unique pharmacological profile characterized by its dual mechanism of action: potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.[1][2] This profile is associated with a lower incidence of certain side effects, such as sexual dysfunction, compared to selective serotonin reuptake inhibitors (SSRIs).[1] Despite its clinical potential, the development of this compound has been hampered by concerns over hepatotoxicity. This has spurred interest in the design and synthesis of novel this compound derivatives that retain the therapeutic benefits of the parent compound while exhibiting an improved safety profile. This technical guide provides an in-depth overview of emerging synthetic pathways for this compound derivatives, focusing on the core chemical methodologies, experimental protocols, and the pharmacological implications of structural modifications.

Core Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives generally revolves around the construction of the core phenylpiperazine and triazolone moieties, followed by their coupling. An improved synthesis of this compound has been reported starting from phenol, with an overall yield of 37.2%.[3] This pathway involves the key intermediate 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one.[3]

General Synthesis of the Phenylpiperazine Moiety

The phenylpiperazine core is a common scaffold in many centrally acting drugs. A general approach to its synthesis involves the reaction of a substituted aniline with bis(2-chloroethyl)amine.

Experimental Protocol: Synthesis of 1-(2,3-dichlorophenyl)piperazine [4]

-

Reaction Setup: A mixture of 2,3-dichloroaniline, bis(2-chloroethyl)ethylamine, p-toluenesulfonic acid (PTSA), and tetrabutylammonium bromide is prepared in xylene.

-

Reflux: The reaction mixture is heated to 135°C and refluxed for 48 hours.

-

Work-up: After cooling, the reaction is quenched with ammonium hydroxide (NH4OH) to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride. The free base can be obtained by further treatment with a base.

Synthesis of the Triazolone Moiety and Coupling

The synthesis of the triazolone ring and its subsequent coupling to the phenylpiperazine unit is a critical step. An improved synthesis of the key intermediate, 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one, is outlined below.

Experimental Protocol: Improved Synthesis of a Key Triazolone Intermediate [3]

-

Etherification: Phenol is etherified with 1,2-dichloroethane to yield 1-chloro-2-phenoxyethane (75% yield).

-

Iodination-Amination: The product from the previous step is subjected to iodination-amination using sodium iodide (NaI) and ammonia in methanol (CH3OH-NH3) to give 2-phenoxyethanamine (85.7% yield).

-

Acylation: The resulting amine is acylated with ethyl chloroformate to produce ethyl (2-phenoxyethyl)carbamate (95.7% yield).

-

Cyclization: Finally, cyclization with propionyl hydrazine affords 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one (83.6% yield).

The final coupling of the phenylpiperazine and triazolone moieties is typically achieved via nucleophilic substitution, where the secondary amine of the piperazine ring displaces a leaving group on the propyl chain attached to the triazolone.

Novel Synthesis Pathways for Arylpiperazine Derivatives

Recent research has focused on developing novel arylpiperazine derivatives with diverse pharmacological profiles, targeting various serotonin and dopamine receptors.[5][6][7] These synthetic strategies can be adapted for the creation of new this compound analogs. A common approach involves the reaction of a chloroalkyl derivative with an appropriate arylpiperazine.[5]

General Synthesis of Novel Arylpiperazine Derivatives

The following scheme illustrates a general pathway for the synthesis of novel arylpiperazine derivatives.

Caption: General synthetic scheme for novel arylpiperazine derivatives.

Experimental Protocol: General Procedure for the Preparation of Final Compounds [5]

-

Reaction Mixture: A stirred mixture of the chloroalkyl derivative (0.9 mmol), the desired arylpiperazine (1.08 mmol), and potassium carbonate (K2CO3) is prepared in a suitable solvent such as acetonitrile.

-

Reaction Conditions: The mixture is heated and stirred at an elevated temperature (e.g., 60-80°C) for several hours.

-

Purification: The final product is isolated and purified using standard techniques such as column chromatography.

Quantitative Data for Novel Arylpiperazine Derivatives

The following table summarizes the yields for a series of newly synthesized arylpiperazine derivatives, which could serve as a basis for the development of this compound analogs.

| Compound ID | Arylpiperazine Moiety | Yield (%) | Reference |

| 3a-f | Varied substituted phenylpiperazines | 85-95 | [4] |

| 4a-f | Varied substituted phenylpiperazines | 85-95 | [4] |

| 5a-j | Varied substituted phenylpiperazines | 85-90 | [4] |

Signaling Pathways of this compound and its Potential Derivatives

This compound's primary mechanism of action involves the modulation of the serotonergic system.[1][2] It acts as a potent antagonist at the 5-HT2A receptor and also inhibits the reuptake of serotonin and norepinephrine.[1][2][8] This dual action is believed to contribute to its antidepressant and anxiolytic effects.

Caption: Mechanism of action of a typical this compound derivative.

The development of novel this compound derivatives aims to fine-tune the interactions with these targets to enhance efficacy and reduce off-target effects. Modifications to the phenylpiperazine ring can alter the affinity for different serotonin and dopamine receptor subtypes, while changes to the phenoxyethyl group on the triazolone moiety can impact pharmacokinetic properties. The goal is to identify derivatives with an optimized balance of 5-HT2A antagonism and serotonin/norepinephrine reuptake inhibition, potentially leading to a new generation of safer and more effective antidepressants.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the development of improved antidepressant therapies. By leveraging established synthetic methodologies for arylpiperazines and triazolones, and exploring novel coupling strategies, researchers can create a diverse library of new chemical entities. The detailed experimental protocols and understanding of the structure-activity relationships are crucial for the rational design of next-generation this compound analogs with enhanced therapeutic profiles. The continued exploration of this chemical space holds significant potential for addressing the unmet needs of patients with major depressive disorder.

References

- 1. This compound: its place among antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound as a serotonin uptake inhibitor and a serotonin antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Neurochemical Basis of Nefazodone's Effects

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the neurochemical properties and mechanisms of action of nefazodone, an atypical antidepressant. The information presented herein is intended to serve as a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Mechanism of Action: A Dual-Modal Approach

This compound's antidepressant effects are primarily attributed to its unique, dual mechanism of action, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] This involves two main synergistic actions within the central nervous system:

-

Serotonin 5-HT₂ₐ Receptor Antagonism: this compound is a potent antagonist of the postsynaptic serotonin 5-HT₂ₐ receptors.[2][3][4] Blockade of these receptors is thought to contribute to its antidepressant and anxiolytic effects, and is also associated with a lower incidence of sexual dysfunction and sleep disturbances compared to Selective Serotonin Reuptake Inhibitors (SSRIs).[3]

-

Serotonin and Norepinephrine Reuptake Inhibition: this compound also acts as an inhibitor of presynaptic serotonin and norepinephrine transporters (SERT and NET), which increases the synaptic availability of these neurotransmitters.[2][3][5][6] However, its affinity for these transporters is weaker compared to its potent 5-HT₂ₐ antagonism.[1]

This combined action is believed to enhance neurotransmission at the 5-HT₁ₐ receptors, which is a key pathway for mediating antidepressant effects.[7][8]

Quantitative Pharmacodynamics: Receptor and Transporter Binding Profile

The affinity of this compound for various neuronal receptors and transporters has been quantified through in vitro binding studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity.

| Target | Binding Affinity (Ki, nM) | Species | Reference |

| Serotonin 5-HT₂ₐ Receptor | 7.1 | Rat | |

| Serotonin 5-HT₂C Receptor | Potent Antagonist | Human | [1] |

| Serotonin Transporter (SERT) | 200 - 459 | Human | [1] |

| Norepinephrine Transporter (NET) | 360 - 618 | Human | [1] |

| α₁-Adrenergic Receptor | 5.5 | Rat | |

| α₂-Adrenergic Receptor | 84 | Rat | |

| Serotonin 5-HT₁ₐ Receptor | High Affinity | Human | [1] |

| Dopamine D₂ Receptor | Relatively Lower Affinity | Human | [1] |

| Dopamine Transporter (DAT) | Weak Inhibitor | Human | [2] |

| Histamine H₁ Receptor | Low but Potentially Significant Affinity | Human | [1] |

This compound has been shown to have no significant affinity for α₂, β-adrenergic, cholinergic, dopaminergic, or benzodiazepine receptors in other in vitro binding studies.[5][9]

Signaling Pathways and Logical Relationships

The interplay between this compound's receptor antagonism and reuptake inhibition can be visualized through the following diagrams.

Caption: this compound's primary mechanism of action.

Caption: Logical flow of this compound's therapeutic effects.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the neurochemical profile of this compound.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Methodology:

-

Tissue/Cell Preparation: A source of the target receptor, such as a homogenate of a specific brain region (e.g., rat cortex for 5-HT₂ₐ receptors) or a cell line stably expressing the receptor, is prepared.

-

Incubation: The receptor preparation is incubated in a buffer solution containing:

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[10]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes) or cells expressing the specific transporters.

Methodology:

-

Synaptosome/Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat cortex or striatum), or cell lines (e.g., HEK293) transfected to express the human serotonin transporter (hSERT) are cultured.[11]

-

Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound (this compound) or a control vehicle.

-

Initiation of Uptake: A low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin) is added to initiate the uptake process.[11]

-

Termination of Uptake: After a short incubation period (typically minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes or cells is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

Metabolism and Active Metabolites

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][12] This process yields several pharmacologically active metabolites that contribute to its overall clinical profile.

| Metabolite | Primary Action | Half-life | Notes |

| Hydroxythis compound (HO-NEF) | Similar pharmacological profile to this compound.[5][9] | 1.5 - 4 hours[1] | Contributes to the overall therapeutic effect. |

| meta-chlorophenylpiperazine (mCPP) | Serotonin receptor agonist.[5][9] | 4 - 8 hours[1] | May be associated with side effects like anxiety and migraine. |

| Triazoledione | Pharmacological profile not well characterized.[5][9] | ~18 hours[1] | Longer half-life may contribute to sustained effects. |

This compound is also a potent inhibitor of CYP3A4, leading to potential drug-drug interactions with other medications metabolized by this enzyme.[1][7][12]

Caption: Metabolic pathway of this compound.

Conclusion

The neurochemical profile of this compound is defined by its dual action as a potent 5-HT₂ₐ receptor antagonist and a serotonin-norepinephrine reuptake inhibitor. This multifaceted mechanism, supported by its binding affinities and the activity of its metabolites, distinguishes it from other classes of antidepressants. A thorough understanding of its pharmacodynamics, as elucidated through the experimental protocols described, is crucial for ongoing research and the development of novel therapeutics for mood disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. This compound (Serzone) withdrawn because of hepatotoxicity - ProQuest [proquest.com]

- 7. This compound: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Pharmacology and Antidepressant Potential of Nefazodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefazodone is an antidepressant with a unique pharmacological profile, distinguished by its dual mechanism of action involving potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.[1][2] This guide provides a comprehensive overview of the preclinical data that have elucidated this compound's mechanism of action and established its antidepressant potential. It includes a detailed summary of its binding affinities, in vivo and ex vivo pharmacological effects, and its activity in established animal models of depression. Furthermore, this document outlines the experimental protocols for key preclinical assays and visualizes the critical signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of psychopharmacology and drug development.

Introduction

This compound, a phenylpiperazine derivative, emerged as a novel antidepressant with a distinct mechanism of action compared to traditional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][3] Its development was driven by the hypothesis that combining serotonin (5-HT) reuptake inhibition with blockade of the 5-HT2A receptor could yield a more favorable therapeutic profile, potentially minimizing certain side effects associated with SSRIs, such as anxiety, insomnia, and sexual dysfunction.[2] Preclinical studies have been instrumental in characterizing the unique pharmacology of this compound and predicting its clinical efficacy.[4]

Preclinical Pharmacology

Mechanism of Action

This compound's primary mechanism of action is twofold:

-

5-HT2A Receptor Antagonism: this compound is a potent antagonist of the postsynaptic 5-HT2A receptor.[1][5][6] Blockade of this receptor is believed to contribute to its anxiolytic and antidepressant effects and may mitigate some of the adverse effects associated with non-selective serotonin enhancement.[6]

-

Serotonin and Norepinephrine Reuptake Inhibition: this compound also inhibits the presynaptic reuptake of both serotonin and norepinephrine, thereby increasing the synaptic availability of these neurotransmitters.[3][7][8] However, its affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is moderate compared to that of SSRIs and SNRIs, respectively.[1][9]

This dual action is thought to result in a synergistic antidepressant effect. By blocking 5-HT2A receptors, this compound may preferentially enhance serotonergic neurotransmission at other 5-HT receptor subtypes, such as 5-HT1A, which is strongly implicated in the therapeutic actions of antidepressants.[4][6]

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors and transporters has been determined through in vitro binding assays. This profile helps to explain both its therapeutic effects and its side-effect profile.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Species |

| Serotonin Transporter (SERT) | 200–459 | Human |

| Norepinephrine Transporter (NET) | 360–630 | Human |

| 5-HT2A Receptor | 5.8 | Human |

| Alpha-1 Adrenergic Receptor | Potent Antagonist | - |

| Alpha-2 Adrenergic Receptor | No Significant Affinity | - |

| Beta Adrenergic Receptor | No Significant Affinity | - |

| 5-HT1A Receptor | No Significant Affinity | - |

| Cholinergic Receptors | No Significant Affinity | - |

| Dopaminergic Receptors | No Significant Affinity | - |

| Benzodiazepine Receptors | No Significant Affinity | - |

Data compiled from various preclinical studies.[5][7][9]

This compound's high affinity for the 5-HT2A receptor and moderate affinity for SERT and NET are central to its pharmacological identity.[1][5][9] Its antagonism at alpha-1 adrenergic receptors may be associated with side effects such as postural hypotension.[7] Notably, this compound has low affinity for cholinergic, histaminergic, and dopaminergic receptors, which predicts a lower incidence of side effects commonly associated with TCAs, such as dry mouth, constipation, and cognitive impairment.[4][7]

Preclinical Evidence of Antidepressant Potential

This compound has demonstrated efficacy in a variety of well-established animal models of depression. These models are designed to mimic certain aspects of the human condition and are predictive of antidepressant activity in humans.

Learned Helplessness Model

The learned helplessness model is a widely used and validated animal model of depression.[10][11] In this paradigm, animals are exposed to inescapable and unpredictable stress, which subsequently leads to a deficit in their ability to learn to escape a new, escapable stressor.[12][13] This behavioral deficit is considered analogous to the hopelessness and passivity seen in human depression.

This compound has been shown to be effective in reversing the behavioral deficits induced by the learned helplessness paradigm.[4][14] Chronic administration of this compound to "helpless" animals restores their ability to learn the escape response, an effect shared by other clinically effective antidepressants.[4][11]

Forced Swim Test (FST)

The forced swim test is another widely used behavioral despair model for screening potential antidepressant compounds.[15][16][17] In this test, rodents are placed in a cylinder of water from which they cannot escape. After an initial period of vigorous activity, they adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant drugs typically reduce the duration of immobility. While the exact interpretation of this behavior is debated, the FST has proven to be a reliable predictor of antidepressant efficacy. This compound has been shown to be active in this model.

Other Preclinical Models

-

Reserpine-Induced Ptosis: this compound has been shown to prevent the ptosis (eyelid drooping) induced by reserpine, a drug that depletes monoamines.[4] This is a classic screening test for antidepressant activity.

-

Differential Reinforcement for Low Rates of Response (DRL): this compound enhances response efficiency in the DRL paradigm, another behavioral model sensitive to antidepressant treatment.[4]

Experimental Protocols

In Vitro Receptor Binding Assays

-

Objective: To determine the affinity of this compound for various neurotransmitter receptors and transporters.

-

Methodology:

-

Tissue Preparation: Brain tissue from appropriate species (e.g., rat, human post-mortem) is homogenized and centrifuged to prepare crude membrane fractions containing the receptors of interest.

-

Radioligand Binding: The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]paroxetine for SERT) in the presence of varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.

-

Learned Helplessness Protocol

-

Objective: To assess the ability of this compound to reverse stress-induced learning deficits.

-

Methodology:

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.

-

Induction of Helplessness: On day 1, rats are exposed to a session of inescapable and unpredictable foot shocks (e.g., 60 shocks, 0.8 mA, 15-second duration, variable inter-shock interval). Control animals receive no shock or escapable shock.

-

Drug Administration: this compound or vehicle is administered daily for a predetermined period (e.g., 14-21 days) following the induction phase.

-

Testing: On the final day of treatment, animals are placed back in the shuttle box and subjected to a series of escape trials. In each trial, a conditioned stimulus (e.g., a light or tone) is presented, followed by a foot shock. The animal can escape the shock by crossing to the other side of the shuttle box.

-

Data Analysis: The primary measures are the number of escape failures and the latency to escape. A significant reduction in escape failures and escape latency in the this compound-treated group compared to the vehicle-treated helpless group indicates antidepressant-like activity.

-

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

The preclinical pharmacological profile of this compound provides a strong rationale for its clinical use as an antidepressant. Its dual mechanism of action, involving potent 5-HT2A receptor antagonism and moderate serotonin and norepinephrine reuptake inhibition, distinguishes it from other classes of antidepressants.[1][2] A wealth of preclinical data from in vitro binding studies and in vivo behavioral models has consistently demonstrated its antidepressant-like effects.[4][14][18] The detailed experimental protocols and visualizations provided in this guide offer a framework for further research into the neurobiological effects of this compound and the development of novel antidepressants with similar mechanisms of action. A thorough understanding of its preclinical pharmacology is essential for optimizing its therapeutic use and for the continued exploration of its potential in treating depressive disorders.

References

- 1. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. This compound (Serzone): Depression Drug Side Effects & Dosage [medicinenet.com]

- 4. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. This compound (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Learned helplessness [biopsychiatry.com]

- 11. Specificity of the learned helplessness model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Learned helplessness - Wikipedia [en.wikipedia.org]

- 13. learn.lakesidetraining.org [learn.lakesidetraining.org]

- 14. This compound: preclinical pharmacology of a new antidepressant. | Semantic Scholar [semanticscholar.org]

- 15. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. Preclinical screening for antidepressant activity - shifting focus away from the Forced Swim Test to the use of translational biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Molecular Mechanisms of Nefazodone: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the molecular pharmacology of nefazodone, extending beyond its well-characterized interactions with serotonergic and adrenergic systems. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge and outlines advanced methodologies for identifying novel molecular targets. Our focus is to illuminate new avenues for research and potential therapeutic applications for this complex agent.

Executive Summary

This compound is a phenylpiperazine antidepressant with a multifaceted pharmacological profile. While its efficacy is traditionally attributed to the dual antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake, emerging evidence points to a broader range of molecular interactions.[1][2][3] This guide delves into these novel targets, particularly mitochondrial proteins and efflux transporters, which may not only contribute to its therapeutic actions but also explain its association with rare but severe hepatotoxicity.[4][5][6][7] We present a consolidated view of its binding affinities, detail experimental protocols for target discovery, and propose future research directions.

Established and Novel Molecular Targets of this compound

This compound's interaction with the central nervous system is complex, involving high-affinity binding to several key receptors and transporters. In addition to these primary targets, recent research has uncovered significant off-target activities that are crucial for a comprehensive understanding of its pharmacological profile.

Quantitative Binding and Inhibition Data

The following tables summarize the known binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various molecular targets. This quantitative data provides a comparative view of its potency at both established and novel sites of action.

Table 1: this compound Binding Affinity (Ki) for Neurotransmitter Receptors and Transporters

| Target | Ki (nM) | Action |

| Serotonin 5-HT2A Receptor | 26 | Antagonist |

| Serotonin 5-HT2C Receptor | 55 | Antagonist |

| Serotonin 5-HT1A Receptor | 88 | Antagonist |

| Alpha-1A Adrenergic Receptor | 36 | Antagonist |

| Alpha-1B Adrenergic Receptor | - | Antagonist |

| Alpha-2A Adrenergic Receptor | 640 | Antagonist |

| Dopamine D2 Receptor | 360 | Antagonist |

| Serotonin Transporter (SERT) | 200 | Inhibitor |

| Norepinephrine Transporter (NET) | 390 | Inhibitor |

| Dopamine Transporter (DAT) | 870 | Inhibitor |

| Histamine H1 Receptor | 51 | Antagonist |

Data sourced from Wikipedia, which collates values from various pharmacological studies.

Table 2: this compound Inhibitory Activity (IC50) at Novel Targets

| Target | IC50 | Context |

| Mitochondrial Complex I | 14 µM | Inhibition of Oxidative Phosphorylation[4] |

| Mitochondrial Complex IV | 70 µM | Inhibition of Oxidative Phosphorylation[4] |

| P-glycoprotein (P-gp) | 4.7 µM | Inhibition of Rhodamine 123 Transport[8][9] |

Deep Dive into Novel Mechanisms of Action

Beyond its effects on neurotransmitter systems, this compound's interactions with fundamental cellular machinery, such as mitochondria and efflux pumps, are of significant interest. These interactions may hold the key to understanding both its therapeutic potential and its safety profile.

Mitochondrial Dysfunction

A compelling body of evidence links this compound to mitochondrial toxicity, which is considered a likely contributor to the rare instances of severe hepatotoxicity observed with the drug.[4][5][7] In vitro studies have demonstrated that this compound can profoundly inhibit mitochondrial respiration.[4][5]

Specifically, this compound has been shown to be a potent inhibitor of Complex I and, to a lesser extent, Complex IV of the mitochondrial electron transport chain.[4] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in oxidative stress, which can ultimately trigger apoptotic pathways and lead to cell death.[4][7]

P-glycoprotein Inhibition

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), an important efflux transporter.[8][9] P-gp is a member of the ATP-binding cassette (ABC) transporter family and plays a crucial role in limiting the absorption and distribution of a wide range of drugs. By inhibiting P-gp, this compound has the potential to alter the pharmacokinetics of co-administered drugs that are substrates of this transporter, leading to clinically significant drug-drug interactions.[8][9] This interaction is particularly relevant in the context of polypharmacy, which is common in patients treated for depression.

Potential Effects on Neuroinflammation and Glial Cells

While direct evidence for this compound's effects on glial cells is still emerging, studies on its close structural analog, trazodone, suggest a potential role in modulating neuroinflammation. Trazodone has been shown to exert anti-inflammatory effects on microglial cells, the resident immune cells of the central nervous system.[10] It can reduce the expression of pro-inflammatory markers and the release of inflammatory cytokines.[10] Given the structural similarities between this compound and trazodone, it is plausible that this compound may share these immunomodulatory properties. Furthermore, preclinical studies have indicated that this compound can have immunoprotective effects against stress in mice.[11] Investigating the direct effects of this compound on microglia and astrocytes could unveil novel mechanisms contributing to its antidepressant action, as neuroinflammation is increasingly recognized as a key factor in the pathophysiology of depression.

Experimental Protocols for Novel Target Identification

The discovery of novel molecular targets for existing drugs like this compound requires a combination of sophisticated and systematic experimental approaches. This section outlines key methodologies for identifying and validating new protein interactions.

Thermal Proteome Profiling (TPP) for Unbiased Target Discovery

Thermal Proteome Profiling (TPP) is a powerful technique for the unbiased identification of drug targets in a native cellular environment.[12][13] It relies on the principle that the binding of a drug to its protein target alters the protein's thermal stability.

Methodology:

-

Cell Culture and Lysis: Human cell lines (e.g., HepG2 for liver toxicity studies, or neuronal cell lines) are cultured and harvested. The cells are lysed to create a crude cell extract containing the proteome.

-

Drug Incubation: The cell lysate is divided into aliquots and incubated with either this compound or a vehicle control.

-

Temperature Gradient: The aliquots are heated across a range of temperatures to induce protein denaturation and aggregation.

-

Protein Extraction: The soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Sample Preparation for Mass Spectrometry: The soluble proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT10) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

-

Data Analysis: The abundance of each protein is measured at each temperature point. A shift in the melting curve of a protein in the presence of this compound compared to the control indicates a direct or indirect interaction.

Assessing Mitochondrial Toxicity

Given the known effects of this compound on mitochondria, a focused investigation of its impact on mitochondrial function is warranted in any new cellular model.

Methodology:

-

Isolation of Mitochondria: Mitochondria can be isolated from cultured cells or tissue samples through differential centrifugation.

-

Immunocapture of OXPHOS Complexes: To study the effects on specific complexes of the electron transport chain, immunocapture techniques can be employed.

-

Mitochondrial membranes are solubilized using a mild detergent (e.g., lauryl maltoside).

-

Antibodies specific to subunits of the desired complex (e.g., Complex I or IV) are coupled to agarose beads.

-

The solubilized mitochondrial proteins are incubated with the antibody-coupled beads to isolate the complex.

-

-

Activity Assays: The enzymatic activity of the isolated complexes is measured in the presence of varying concentrations of this compound to determine the IC50.

-

High-Resolution Respirometry: The oxygen consumption rate of isolated mitochondria or intact cells is measured in the presence of different substrates and this compound to assess the overall impact on oxidative phosphorylation.

-

Mitochondrial Membrane Potential and ROS Production: Fluorescent probes can be used in intact cells to measure changes in mitochondrial membrane potential and the production of reactive oxygen species (ROS) in response to this compound treatment.

Future Directions and Conclusion

The identification of novel molecular targets for this compound opens up exciting new avenues for research. Future studies should focus on:

-

Elucidating the signaling pathways downstream of this compound's interaction with mitochondrial proteins.

-

Investigating the clinical relevance of P-glycoprotein inhibition by this compound through retrospective and prospective drug-drug interaction studies.

-

Directly assessing the effects of this compound on glial cell function and its role in neuroinflammation, which could provide a new rationale for its therapeutic use in depression and potentially other neurological disorders.

-

Utilizing proteomic and transcriptomic approaches to build a comprehensive map of the cellular changes induced by this compound.

References

- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound: its place among antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro assessment of mitochondrial dysfunction and cytotoxicity of this compound, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of mitochondrial dysfunction in this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-glycoprotein interactions of this compound and trazodone in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trazodone counteracts the response of microglial cells to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on the immune system of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Impact of Nefazodone on Serotonergic and Noradrenergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefazodone is an antidepressant distinguished by its unique dual mechanism of action, primarily characterized by potent serotonin 5-HT2A receptor antagonism and weak inhibition of both serotonin and norepinephrine reuptake.[1][2][3] This technical guide provides an in-depth analysis of this compound's pharmacological effects on serotonergic and noradrenergic systems. It consolidates quantitative binding data, details common experimental methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacological Profile

This compound is classified as a serotonin antagonist and reuptake inhibitor (SARI).[1] Its therapeutic effects are believed to stem from a combination of postsynaptic receptor blockade and presynaptic transporter inhibition.[2]

-

Serotonergic System: The most prominent action of this compound is its high-affinity antagonism of the 5-HT2A receptor.[3][4] This action is thought to contribute to its antidepressant and anxiolytic effects, potentially by mitigating some of the adverse effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction. This compound also exhibits a weaker inhibition of the serotonin transporter (SERT), leading to a modest increase in synaptic serotonin levels.[5]

-

Noradrenergic System: this compound demonstrates a moderate inhibitory effect on the norepinephrine transporter (NET), resulting in a slight elevation of norepinephrine in the synaptic cleft.[3] It also acts as an antagonist at α1-adrenergic receptors, which may contribute to side effects like orthostatic hypotension and dizziness.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki values) of this compound for key serotonergic and noradrenergic targets. Lower Ki values indicate a higher binding affinity.

Table 1: this compound Binding Affinities for Serotonergic Receptors and Transporters

| Target | Species | Ki (nM) | Reference |

| 5-HT2A Receptor | Rat | 26 | [1] |

| 5-HT2A Receptor | Human | - | - |

| SERT (Serotonin Transporter) | Rat | 200 | [1] |

| SERT (Serotonin Transporter) | Human | 320 | [1] |

Table 2: this compound Binding Affinities for Noradrenergic Receptors and Transporters

| Target | Species | Ki (nM) | Reference |

| NET (Norepinephrine Transporter) | Rat | 540 | [1] |

| NET (Norepinephrine Transporter) | Human | 900 | [1] |

| α1-Adrenergic Receptor | Rat | 36 | [1] |

| α2-Adrenergic Receptor | Rat | 640 | [1] |

Table 3: In Vivo Receptor Occupancy

| Target | Species | Dose | Occupancy | Method | Reference |

| 5-HT2A Receptor | Human | 200 mg (single dose) | ~39% reduction in binding potential | [18F]-setoperone PET | [6][7] |

Experimental Protocols

The following sections outline the general methodologies employed to determine the pharmacological profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a drug for a specific receptor or transporter.

-

Objective: To quantify the binding affinity (Ki) of this compound for serotonergic and noradrenergic targets.

-

General Protocol:

-

Tissue Preparation: Brain regions rich in the target of interest (e.g., frontal cortex for 5-HT2A receptors) are homogenized, and cell membranes are isolated through centrifugation.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of this compound.[4][8][9]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To determine the effect of this compound administration on serotonin and norepinephrine concentrations in specific brain regions.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is collected at regular intervals.

-

Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally).

-

Analysis: The collected dialysate samples are analyzed for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

In Vivo Electrophysiology (Single-Unit Recording)

This technique is used to measure the firing rate of individual neurons in response to drug administration.

-

Objective: To assess the impact of this compound on the neuronal activity of serotonergic neurons in the dorsal raphe nucleus (DRN) and noradrenergic neurons in the locus coeruleus (LC).

-

General Protocol:

-

Animal Preparation: Anesthetized or freely moving animals are prepared for recording.

-

Electrode Placement: A microelectrode is stereotaxically lowered into the DRN or LC.

-

Neuron Identification: Serotonergic and noradrenergic neurons are identified based on their characteristic firing patterns and spike waveforms.

-

Baseline Recording: The baseline firing rate of a single neuron is recorded.

-

Drug Administration: this compound is administered, and changes in the neuron's firing rate are recorded over time.

-

Data Analysis: The firing rate before and after drug administration is compared to determine the drug's effect (e.g., increase, decrease, or no change in firing).

-

Signaling Pathways and Mechanisms of Action

Serotonergic Pathway Modulation

This compound's primary impact on the serotonergic system is through its potent antagonism of postsynaptic 5-HT2A receptors. By blocking these receptors, this compound prevents the downstream signaling cascade typically initiated by serotonin binding, which involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade is thought to contribute to its therapeutic effects. Concurrently, its weak inhibition of the serotonin transporter (SERT) leads to a modest increase in synaptic serotonin levels, which can then preferentially act on other serotonin receptor subtypes, such as 5-HT1A receptors.

Noradrenergic Pathway Modulation

In the noradrenergic system, this compound exerts a weak inhibitory effect on the norepinephrine transporter (NET), leading to a minor increase in synaptic norepinephrine. This can result in enhanced activation of postsynaptic adrenergic receptors. Additionally, this compound directly blocks α1-adrenergic receptors, which can lead to vasodilation and is associated with side effects such as orthostatic hypotension.

Conclusion

This compound's complex pharmacological profile, characterized by potent 5-HT2A antagonism and weak dual reuptake inhibition of serotonin and norepinephrine, distinguishes it from other classes of antidepressants. This guide has provided a consolidated overview of its quantitative binding affinities, the experimental methodologies used to characterize its effects, and a visualization of its mechanisms of action. A thorough understanding of these multifaceted interactions within the serotonergic and noradrenergic pathways is crucial for ongoing research and the development of novel therapeutics with improved efficacy and tolerability profiles.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of single dose this compound and paroxetine upon 5-HT2A binding potential in humans using [18F]-setoperone PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 3A4 in Nefazodone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals